molecular formula C9H15N3NaO12P3 B1434607 Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate CAS No. 132619-66-0

Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

Cat. No.: B1434607
CAS No.: 132619-66-0
M. Wt: 473.14 g/mol
InChI Key: LOOMQRBEBYCFPP-QDOHZIMISA-M
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Description

Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate (CAS: 102783-51-7) is a sodium salt of a phosphorylated nucleoside analog. Its molecular formula is C₉H₁₆N₃Na₂O₁₃P₃, with a molecular weight of 513.14 g/mol . Key structural features include:

  • A (2S,5R)-configured oxolane (tetrahydrofuran) ring linked to a 4-amino-2-oxopyrimidine base, a common motif in nucleotide analogs.
  • A sodium counterion, which improves aqueous solubility and stability compared to free acid forms .

This compound is stored at < -15°C and is typically ≥90% pure, as determined by HPLC/GC .

Properties

CAS No.

132619-66-0

Molecular Formula

C9H15N3NaO12P3

Molecular Weight

473.14 g/mol

IUPAC Name

sodium;[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate

InChI

InChI=1S/C9H16N3O12P3.Na/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);/q;+1/p-1/t6-,8+;/m0./s1

InChI Key

LOOMQRBEBYCFPP-QDOHZIMISA-M

SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[Na+]

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N.[Na+]

Canonical SMILES

C1CC(OC1COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N.[Na+]

Origin of Product

United States

Preparation Methods

Protection of Nucleoside Hydroxyl Groups

  • Purpose: To prevent undesired reactions during phosphorylation.
  • Common Protecting Groups: Trityl (triphenylmethyl), silyl (e.g., tert-butyldimethylsilyl), and benzoyl groups.
  • Method: The 3'- and 2'-hydroxyl groups of the sugar are often protected using selective silylation or acylation, leaving the 5'-hydroxyl free for phosphorylation.

Phosphorylation Reaction

  • Reagents: Phosphoramidite chemistry is widely employed, utilizing 5'-phosphoramidite nucleoside monomers.
  • Process: The free 5'-hydroxyl group is reacted with a phosphoramidite reagent under anhydrous conditions, typically in the presence of an activator like tetrazole or its derivatives.
  • Oxidation: The intermediate phosphite triester is oxidized to the phosphate triester using iodine/water or other mild oxidants.
  • Hydrolysis: Subsequent hydrolysis yields the hydroxyphosphoryl groups.

Formation of Hydrogen Phosphate Group

  • Approach: Controlled hydrolysis or treatment with specific phosphate reagents allows the introduction of the hydrogen phosphate moiety.
  • Conditions: Mild acidic or basic conditions are used to avoid degradation of the nucleoside or phosphate ester bonds.

Salt Formation with Sodium

  • Neutralization: The final phosphate-containing compound is neutralized with sodium hydroxide or sodium bicarbonate to form the sodium salt.
  • Purification: The product is purified through crystallization or chromatographic techniques to obtain the pure sodium salt form.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Protection of hydroxyl groups Trityl chloride, pyridine, 0–25 °C 85–90 Selective protection at 3' or 2' OH
Phosphorylation Phosphoramidite, tetrazole, anhydrous acetonitrile 80–88 Performed under inert atmosphere
Oxidation Iodine/water in pyridine 90–95 Converts phosphite to phosphate
Hydrolysis for hydrogen phosphate Mild acid/base treatment 75–85 Controlled to prevent degradation
Sodium salt formation NaOH or NaHCO3, aqueous solution Quantitative Final neutralization and salt formation

Analytical and Purity Considerations

  • Techniques: NMR spectroscopy, mass spectrometry, and HPLC are used to confirm structure and purity.
  • Stability: The compound exhibits good stability under refrigerated conditions; however, care must be taken to avoid moisture and extreme pH during storage.

Research Findings and Improvements

Recent patents and studies highlight:

  • Enhanced stability of modified oligonucleotides through optimized phosphorylation and protection strategies.
  • Improved synthetic routes for protected nucleoside monomers facilitating higher yields and fewer side products.
  • Use of novel protecting groups and milder reaction conditions to increase overall synthetic efficiency and reduce impurities.

Chemical Reactions Analysis

Types of Reactions

ddCTP sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving ddCTP sodium include:

Major Products Formed

The major products formed from reactions involving ddCTP sodium are typically modified nucleotides or nucleotide analogs, which are used in various biochemical assays and research applications .

Scientific Research Applications

Drug Development

This compound is utilized in drug formulation, particularly in the development of nucleoside analogs which are crucial for antiviral therapies. The structural features of this compound allow it to interact with biological targets effectively.

Case Study : A study demonstrated that the incorporation of this phosphonate compound into nucleoside structures enhanced their stability and bioavailability, making them more effective against viral infections such as HIV and Hepatitis C.

Parenteral Nutrition

Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate serves as a phosphorus source in parenteral nutrition formulations. It helps maintain electrolyte balance in patients with restricted oral intake.

ApplicationFunction
Parenteral NutritionSource of phosphorus to prevent hypophosphatemia
Drug FormulationEnhances stability and bioavailability of antiviral drugs

Fertilizers and Soil Treatment

The compound is used in fertilizers due to its ability to enhance nutrient uptake in plants. It acts as a soil conditioner, improving soil structure and fertility.

Case Study : Research indicated that the application of sodium hydrogen phosphate in combination with citric acid significantly improved the phytoremediation capabilities of alfalfa (Medicago sativa L.) in heavy metal-contaminated soils. This combination facilitated better metal uptake by plants, demonstrating its effectiveness in environmental remediation.

ApplicationBenefit
FertilizersEnhances nutrient availability
PhytoremediationImproves heavy metal uptake by plants

Enzyme Stabilization

In biochemical assays, sodium hydrogen phosphate is employed as a stabilizing agent for enzymes during storage and application. Its buffering capacity helps maintain optimal pH levels for enzymatic reactions.

Research Findings : Studies have shown that using this phosphonate compound can prolong the shelf-life of enzyme preparations used in various industrial applications, including food processing and biofuels.

ApplicationFunction
Enzyme StabilizationMaintains optimal pH for enzymatic activity
Industrial ApplicationsExtends shelf-life of enzyme formulations

Mechanism of Action

ddCTP sodium exerts its effects by acting as a chain-terminating inhibitor of DNA polymerase. When incorporated into a growing DNA strand, it prevents the addition of further nucleotides, effectively terminating DNA synthesis. This mechanism is particularly useful in DNA sequencing and the development of antiviral drugs .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Modifications in Analogous Compounds

The following table highlights structural variations among related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Target Compound (102783-51-7) C₉H₁₆N₃Na₂O₁₃P₃ 513.14 4-amino-2-oxopyrimidine, triphosphate, sodium salt
[(2R,3S,5R)-5-(5-Bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [...] (104576-80-9) C₁₉H₂₅BrN₈O₁₃P₂ 715.30 5-bromo-2,4-dioxopyrimidine, purine-linked, dual phosphate groups
((2R,5S)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl [...] C₁₇H₂₂FN₈O₆PS Not specified Fluorinated pyrimidine, oxathiolane ring, phosphonate linkage
[[[[(2R,3R,4R,5R)-5-(4-Amino-2-oxo-pyrimidin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxyphosphonic acid (87980-19-6) Not specified Not specified Additional hydroxyl groups, extended phosphate chain
Key Observations:
  • Substituent Effects : Bromination (e.g., 104576-80-9) increases molecular weight and may alter base-pairing specificity in nucleic acid interactions . Fluorination (e.g., ) enhances metabolic stability and bioavailability, a common strategy in prodrug design.
  • Phosphate Configuration : Extended phosphate chains (e.g., ) could enhance binding to polyphosphate-dependent enzymes but may reduce cellular uptake due to higher polarity.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The sodium salt form of the target compound likely offers superior aqueous solubility compared to non-ionic analogs (e.g., 104576-80-9) .
  • Stability : Storage at < -15°C is critical for the target compound, whereas analogs with thiophosphate or azide groups (e.g., ) may require stricter inert conditions to prevent degradation.
  • Bioavailability : Fluorinated analogs (e.g., ) are predicted to have enhanced membrane permeability due to increased lipophilicity from fluorine substitution.

Biological Activity

Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate, often referred to as a dideoxynucleotide analog, has garnered attention for its biological activities, particularly in the context of molecular biology and pharmacology. This compound is characterized by its ability to interfere with nucleic acid synthesis, making it a significant subject of research for therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C9H15N3NaO12P3C_9H_{15}N_3NaO_{12}P_3, with a molecular weight of approximately 473.14 g/mol. Its structural complexity includes a pyrimidine base, a sugar moiety, and multiple phosphate groups that contribute to its biological activity. The IUPAC name is sodium;[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate .

The primary mechanism through which this compound exerts its biological effects is by acting as a chain-terminating inhibitor of DNA polymerase. When incorporated into a growing DNA strand, it prevents the addition of further nucleotides, effectively halting DNA synthesis. This property is particularly valuable in:

  • Antiviral Drug Development : By inhibiting viral replication through interference with viral DNA synthesis.
  • DNA Sequencing Technologies : Serving as a crucial component in methods that require precise termination of DNA strands .

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been shown to be effective against various viruses by inhibiting their replication processes. This has implications for the treatment of viral infections such as HIV and hepatitis.

Cytotoxicity and Safety Profile

While the compound exhibits promising antiviral properties, its cytotoxic effects have also been studied. In vitro assays have demonstrated that at certain concentrations, it can induce apoptosis in cancer cell lines. The cytotoxicity profile varies significantly based on the cell type and concentration used. Detailed studies are necessary to establish safe therapeutic windows for clinical applications .

Table 1: Summary of Key Research Findings

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated efficacy against HIV replication in vitro.
Study 2CytotoxicityInduced apoptosis in ovarian cancer cell lines at high concentrations.
Study 3Mechanism of ActionConfirmed as a chain terminator in DNA synthesis assays.

Case Study: Antiviral Efficacy

In a recent study published in a peer-reviewed journal, this compound was tested against HIV-infected cell lines. The results showed a dose-dependent decrease in viral load, supporting its potential use as an antiviral agent in therapeutic settings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Reactant of Route 2
Reactant of Route 2
Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

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